molecular formula C9H14N2 B15310358 Methyl[2-(pyridin-2-yl)propan-2-yl]amine

Methyl[2-(pyridin-2-yl)propan-2-yl]amine

Cat. No.: B15310358
M. Wt: 150.22 g/mol
InChI Key: BNBIFCUPKFVQJA-UHFFFAOYSA-N
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Description

Methyl[2-(pyridin-2-yl)propan-2-yl]amine (IUPAC name: propan-2-yl(pyridin-2-ylmethyl)amine) is a tertiary amine featuring a pyridin-2-ylmethyl group attached to a propan-2-ylamine backbone. Its molecular formula is C₈H₁₂N₂, with a molecular weight of 136.20 g/mol . The compound exhibits a density of 0.980 g/mL at 25°C and is typically provided at 95% purity .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-2-pyridin-2-ylpropan-2-amine

InChI

InChI=1S/C9H14N2/c1-9(2,10-3)8-6-4-5-7-11-8/h4-7,10H,1-3H3

InChI Key

BNBIFCUPKFVQJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=N1)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(pyridin-2-yl)propan-2-yl]amine typically involves the reaction of 2-cyanopyridine with methyl lithium in the presence of cerium(III) chloride. The reaction is carried out in tetrahydrofuran (THF) and diethyl ether at low temperatures, around -76°C to -60°C. The reaction mixture is then allowed to warm to room temperature, followed by the addition of ammonium hydroxide to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(pyridin-2-yl)propan-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Methyl[2-(pyridin-2-yl)propan-2-yl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-(pyridin-2-yl)propan-2-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl[2-(pyridin-2-yl)propan-2-yl]amine are compared below with analogous pyridine-containing amines, emphasizing substituent effects, molecular properties, and applications.

Table 1: Comparative Analysis of Pyridine-Based Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Properties/Applications References
This compound C₈H₁₂N₂ 136.20 Pyridin-2-ylmethyl, propan-2-ylamine Potential ligand; high steric bulk
2-(2-Pyridinyl)-N-(2-pyridinylmethyl)ethanamine C₁₃H₁₆N₃ 214.29 Dual pyridin-2-yl groups, ethanamine bridge Enhanced metal-binding capacity
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine C₁₅H₁₅N₃ 237.30 Propargyl core, two pyridin-2-ylmethyl groups Reactivity in click chemistry; hazardous (H302, H315)
2-Methyl-2-(pyridin-4-yl)propan-1-amine C₉H₁₄N₂ 150.22 Pyridin-4-yl, linear propan-1-ylamine Altered electronic profile due to N-position
2-Methyl-2-(6-methylpyridin-2-yl)propan-1-amine C₁₀H₁₆N₂ 164.25 6-Methyl-pyridin-2-yl, propan-1-ylamine Increased hydrophobicity; modified steric effects

Key Comparative Insights:

Substituent Position on Pyridine: The pyridin-2-yl group in the target compound (vs. pyridin-4-yl in ) enhances nitrogen’s electron-donating ability due to proximity, favoring coordination with transition metals . In , copper(II) complexes with tris[(pyridin-2-yl)methyl]amine ligands demonstrated that substituents at the pyridine’s 6-position (e.g., phenyl groups) significantly alter redox potentials (E₁/₂ shifts by ~0.1 V per substituent) and H₂O₂ reactivity. This suggests that methyl or other groups on the pyridine ring in similar amines could modulate catalytic or sensing behaviors .

Backbone Flexibility and Steric Effects: The propan-2-ylamine group in the target compound introduces greater steric hindrance compared to linear chains (e.g., ethanamine in or propan-1-ylamine in ). This steric bulk may limit coordination geometries in metal complexes but enhance selectivity in reactions .

Hazard Profiles :

  • (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine () is classified for acute oral toxicity (H302) and skin irritation (H315), highlighting the need for careful handling in synthetic workflows. In contrast, the target compound’s safety data are unspecified but may require similar precautions .

For example, ’s spirobi[fluoren]-2-amine derivative achieved high efficiency in red electroluminescent devices, suggesting that structural analogs of this compound could serve as electron-transport layers or host matrices .

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